Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound that has been studied for its potential antimicrobial properties . It is composed of a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives has been reported in several studies . For instance, one study proposed a reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives in excellent yields under microwave irradiation .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been characterized by spectral data in several studies . For example, one study confirmed the structure of a derivative of this compound by X-ray diffraction analysis of its single crystal .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have also been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Scientific Research Applications
Anticancer Potential and Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, leading to their high impact in medicinal chemistry and material science. These compounds demonstrate notable anticancer potential and enzymatic inhibitory activity. The structural diversity achieved through synthesis and functionalization underlines their potential in drug design, particularly as antitumor agents (Arias-Gómez, Godoy, & Portilla, 2021).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines are effective inhibitors of mycobacterial ATP synthase, showing promise in the treatment of Mycobacterium tuberculosis (M.tb). Structure-activity relationship studies of these compounds have identified specific analogues with potent in vitro M.tb growth inhibition, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).
Broad Medicinal Properties
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, exhibiting a wide range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The scaffold's structure-activity relationship (SAR) studies are of great interest, leading to the development of lead compounds for various disease targets (Cherukupalli et al., 2017).
Antifungal Activity
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antifungal abilities, as evidenced in studies against phytopathogenic fungi. Certain isomers of these compounds have shown effectiveness against specific fungal strains, demonstrating their potential as antifungal agents (Zhang et al., 2016).
Kinase Inhibitory Activity
These derivatives play an important role in antitumor agent development due to their structural diversity and effective kinase inhibitory activity. Recent developments have seen their application against a range of kinases, further emphasizing their relevance in antitumor drug design (Zhang et al., 2023).
Future Directions
The future directions of research on pyrazolo[1,5-a]pyrimidin-3-ylmethanamine could involve further exploration of its potential as an antitumor compound , as well as its potential for optical applications . Additionally, more research is needed to fully understand its mechanism of action and to assess its safety and hazards .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZCMUHPMQSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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